18-Carboxy dinor Leukotriene B4

Hepatic metabolism β-oxidation LTB4 catabolism

Quantifying LTB4 metabolic flux demands authentic 18-carboxy dinor LTB4-generic LTB4-d4 fails to co-elute, causing misidentification. This ≥97% pure β-oxidation metabolite (CAS 102674-12-4) enables accurate LC-MS/MS quantification in urine and hepatocyte media. • Earlier RP-HPLC retention vs. 20-carboxy-LTB4 ensures unambiguous peak assignment • Structurally confirmed in human urine; completes LTB4 pathway metabolite panels • Available in 25-100 μg sizes with cold-chain global shipping

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
CAS No. 102674-12-4
Cat. No. B162650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Carboxy dinor Leukotriene B4
CAS102674-12-4
Synonyms18-carboxy-19,20-dinorleukotriene B4
18-COOH-19,20-LTB4
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
InChIInChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1
InChIKeyXWRIIHRGMKHPHN-USRRKILKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Carboxy dinor LTB4: β-Oxidation Metabolite Standard


18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a β-oxidation metabolite of leukotriene B4 (LTB4) formed via the sequential hepatic metabolism of LTB4 → 20-carboxy-LTB4 → 18-carboxy dinor LTB4 [1]. As an octadecatetraenedioic acid (C18H26O6; MW 338.40) with a purity specification of ≥97% from commercial suppliers, this compound serves as a reference standard and internal standard for quantifying LTB4 metabolic flux in biological matrices, particularly urine and hepatocyte incubation systems . Its structural distinction—the removal of C19 and C20 with concomitant carboxylation at C18—defines its utility as a downstream pathway marker distinct from upstream ω-oxidation metabolites [2].

LTB4 β-oxidation pathway quantification
Downstream metabolite distinction from ω-oxidation products
Retention time and MS/MS library development

Why 18-Carboxy dinor LTB4 Cannot Be Substituted


Substituting 18-carboxy dinor LTB4 with parent LTB4 or the upstream metabolite 20-carboxy-LTB4 for analytical method development or quantification purposes introduces critical errors due to divergent chromatographic behavior, distinct mass spectrometric fragmentation patterns, and fundamentally different biological significance as pathway markers. In reversed-phase HPLC systems, 18-carboxy dinor LTB4 elutes significantly earlier than both LTB4 and 20-carboxy-LTB4 due to its reduced lipophilicity from β-oxidative chain shortening [1]. This differential retention precludes accurate retention time-based identification or co-elution-based internal standardization when using incorrect analogs. Furthermore, as a terminal β-oxidation product, 18-carboxy dinor LTB4 reports on a distinct enzymatic step (peroxisomal β-oxidation) downstream of the cytochrome P450-mediated ω-oxidation that generates 20-carboxy-LTB4; thus, these metabolites are not functionally interchangeable as biomarkers of pathway activity [2]. For isotope dilution mass spectrometry, the use of an internal standard with retention time closely matching the target analyte is essential—a requirement that generic LTB4-d4 standards cannot fulfill for 18-carboxy dinor LTB4 quantification in urine or hepatocyte media [3].

Target Standard 18-Carboxy dinor LTB4
Common Substitute LTB4 or 20-carboxy-LTB4
Early HPLC elution (low lipophilicity)
Later retention; co-elution profile mismatch may occur
Reports peroxisomal β-oxidation activity
Reports ω-oxidation or parent compound; pathway information differs
Characteristic fragmentation for β-oxidation product
Fragmentation patterns differ; internal standard mismatch likely

Quantitative Differentiation of 18-Carboxy dinor LTB4


Metabolic Yield in Isolated Rat Hepatocytes

In isolated rat hepatocyte incubations with LTB4, 18-carboxy-19,20-dinor-LTB4 (18-carboxy dinor LTB4) was identified as a major metabolite, with the early HPLC fraction corresponding to approximately 15% of the initial LTB4 substrate after 15 minutes of incubation [1]. In contrast, the known ω-oxidation metabolites 20-hydroxy-LTB4 and 20-carboxy-LTB4 were also detected, but the short HPLC retention time of 18-carboxy dinor LTB4—consistent with its reduced lipophilicity from β-oxidative chain shortening—provided unambiguous chromatographic differentiation from the upstream ω-oxidation products [1].

Metabolic Yield
Head-to-head
~15% conversion to 18-carboxy dinor LTB4 vs ω-oxidation products in rat hepatocytes
Supports quantitative relevance as major early metabolite
Isolated rat hepatocytes; 15 min incubation; HPLC-UV/GC-MS
Hepatic metabolism β-oxidation LTB4 catabolism

Distinct HPLC Retention vs. ω-Oxidation Products

In reversed-phase HPLC analysis of hepatocyte incubations, 18-carboxy dinor LTB4 eluted in an early fraction, with retention time markedly shorter than those of 20-hydroxy-LTB4 and 20-carboxy-LTB4 [1]. The authors explicitly noted that the short retention time was 'consistent with its reduced lipophilicity' resulting from β-oxidative removal of two carbon atoms from the ω-terminus [1]. This chromatographic behavior directly contrasts with the more lipophilic parent LTB4 and the ω-oxidized 20-carboxy-LTB4, which exhibit longer retention under identical reversed-phase conditions.

HPLC Retention
Head-to-head
Markedly earlier elution than 20-carboxy-LTB4 and LTB4, consistent with reduced lipophilicity
Requires authentic standard for reliable retention time identification
Reversed-phase C18 HPLC; distinct elution order confirmed
Analytical chemistry HPLC method development Lipid mediator profiling

Human Urinary Detection with 20-Carboxy-LTB4

In a Phase I clinical trial involving intravenous administration of 150 nmol/kg LTB4 to human subjects, urine collected over 0–24 hours was analyzed by HPLC with UV spectroscopy and negative ion electrospray ionization tandem mass spectrometry. Eleven distinct LTB4 metabolites were identified, with the unconjugated metabolites structurally characterized as 18-carboxy-LTB4, 10,11-dihydro-18-carboxy-LTB4, 20-carboxy-LTB4, and 10,11-dihydro-20-carboxy-LTB4 [1]. None of these metabolites were present in placebo-injected control urine. Quantitatively, 20-carboxy-LTB4 was measured at 18.9–30.6 pmol/mL using isotope dilution mass spectrometry [1]. While individual quantitative values for 18-carboxy-LTB4 were not separately reported, its unambiguous structural identification in the same urine pools confirms it as a bona fide in vivo human metabolite of LTB4 alongside the quantitated 20-carboxy-LTB4.

Human Urinary Detection
Head-to-head
18-carboxy-LTB4 structurally confirmed in human urine alongside 20-carboxy-LTB4 (18.9–30.6 pmol/mL)
Establishes in vivo relevance as a research biomarker in human studies
Phase I research trial; LTB4 i.v. administration; HPLC-ESI-MS/MS
Clinical biomarker Urinary eicosanoid analysis Phase I clinical trial

Pathway Position: β-Oxidation vs. ω-Oxidation

LTB4 undergoes initial cytochrome P450-dependent ω-oxidation at the C20 position to form 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4. Subsequently, 20-carboxy-LTB4 serves as the substrate for peroxisomal β-oxidation, undergoing chain-shortening to yield 18-carboxy dinor LTB4 [1]. This sequential pathway was confirmed in primary cultures of human hepatocytes, where both 20-carboxy-LTB4 and 18-carboxy-LTB4 were identified as central metabolites across all three donor hepatocyte preparations examined [2]. The presence of 18-carboxy-LTB4 in human hepatocyte incubations implicates the presence of both P-450-mediated ω-oxidation and peroxisomal β-oxidation enzymes in human liver tissue.

Pathway Position
Class-level
18-carboxy dinor LTB4 is a specific product of peroxisomal β-oxidation, distinct from ω-oxidation metabolites
Enables targeted β-oxidation readout; not replaceable by 20-carboxy-LTB4
Human hepatocyte cultures; pathway confirmed via Reactome and literature
Metabolic flux analysis Peroxisomal β-oxidation LTB4 inactivation pathway

Supply in Validated LTB4 Pathway Mixtures

18-Carboxy dinor Leukotriene B4 (Item No. 20170) is available as an individual standard with purity ≥97% and is also included as a component of the Leukotriene B4 Pathway LC-MS Mixture (Item No. 22640), which contains 18-carboxy dinor leukotriene B4, 20-carboxy leukotriene B4 (Item No. 20180), 20-hydroxy leukotriene B4 (Item No. 20190), and leukotriene B4 (Item No. 20110) . This curated mixture enables laboratories to establish retention time libraries and calibration curves for all major LTB4 pathway metabolites simultaneously. Storage requirements for 18-carboxy dinor LTB4 are specified as -20°C, with shipping on wet ice, consistent with the stability considerations for polyunsaturated eicosanoids .

Mixture Availability
Data to verify
Supplied individually (≥97% purity) and in LTB4 Pathway LC-MS Mixture with 20-carboxy-, 20-hydroxy-LTB4, and LTB4
Reduces procurement complexity for multi-analyte method setup
Commercial specification; verify batch-specific purity and stability
Analytical standard procurement LC-MS method validation Eicosanoid pathway mixture

Application Scenarios for 18-Carboxy dinor LTB4 Standard


Urinary LTB4 Metabolite Profiling by LC-MS/MS

For clinical research laboratories developing isotope dilution LC-MS/MS methods to quantify LTB4 pathway metabolites in human urine, 18-carboxy dinor LTB4 is an essential analytical standard. As demonstrated by Berry et al. (2003), this metabolite is structurally confirmed in human urine following LTB4 administration and can serve as a biomarker of LTB4 catabolic flux [1]. The compound's distinct chromatographic behavior—eluting earlier than 20-carboxy-LTB4 due to reduced lipophilicity [2]—necessitates use of the authentic standard for accurate retention time identification and matrix-matched calibration. Procurement of 18-carboxy dinor LTB4 enables laboratories to establish a complete LTB4 metabolite panel (including 20-carboxy-LTB4 and 20-hydroxy-LTB4) for comprehensive pathway assessment.

Hepatic Peroxisomal β-Oxidation Studies

For investigators studying hepatocyte LTB4 catabolism or evaluating peroxisomal β-oxidation function, 18-carboxy dinor LTB4 serves as a specific product standard that reports on the β-oxidation step downstream of ω-oxidation. In isolated rat hepatocyte studies, 18-carboxy dinor LTB4 represented approximately 15% of the initial LTB4 substrate at 15 minutes, confirming its quantitative significance as a metabolic product [2]. In primary human hepatocyte cultures, both 20-carboxy-LTB4 and 18-carboxy-LTB4 were identified as central metabolites across all donor preparations examined [3]. Procurement of the 18-carboxy dinor LTB4 standard enables quantitative assessment of this β-oxidation product in hepatocyte incubation media, providing a functional readout of peroxisomal β-oxidation activity that cannot be obtained using 20-carboxy-LTB4 or parent LTB4 standards alone.

Eicosanoid Retention Time Library Construction

For core facilities and analytical chemistry laboratories building comprehensive retention time libraries for eicosanoid and lipid mediator profiling, 18-carboxy dinor LTB4 is a necessary component of the LTB4 pathway panel. The compound is commercially available in a validated LTB4 Pathway LC-MS Mixture containing all major LTB4 metabolites (18-carboxy dinor LTB4, 20-carboxy-LTB4, 20-hydroxy-LTB4, and LTB4) , enabling efficient, single-injection establishment of retention times and MS/MS transitions for the entire pathway. The reduced lipophilicity and correspondingly short reversed-phase HPLC retention time of 18-carboxy dinor LTB4 relative to other LTB4 metabolites [2] requires its inclusion in any complete LTB4 pathway library; omission would create a gap in chromatographic coverage of early-eluting β-oxidation products.

Biomarker Validation in Inflammatory and Metabolic Disorders

For translational research programs investigating LTB4 pathway metabolites as biomarkers of inflammation, liver disease, or peroxisomal disorders, 18-carboxy dinor LTB4 provides a distinct metabolic endpoint that reflects the combined activities of ω-oxidation and subsequent peroxisomal β-oxidation. While 20-carboxy-LTB4 has been quantified in human urine at 18.9–30.6 pmol/mL following LTB4 administration [1], 18-carboxy dinor LTB4 was also structurally confirmed in the same urine pools, indicating its viability as an alternative or complementary urinary biomarker. Procurement of the 18-carboxy dinor LTB4 standard enables development of quantitative assays to determine whether this β-oxidation product exhibits differential regulation compared to ω-oxidation products in disease states, potentially offering enhanced diagnostic specificity for conditions affecting peroxisomal function.

Application
Selection Property
Validation Focus
Urinary LTB4 pathway profiling
Retention time alignment and MS/MS transition library
Matrix-matched calibration in urine research samples
Hepatocyte β-oxidation assessment
Specific β-oxidation product readout
Quantitative recovery in hepatocyte incubation media
Eicosanoid pathway library construction
Coverage of early-eluting β-oxidation metabolites
Chromatographic library completeness
LTB4 catabolic flux biomarker studies
Differential pathway readout (β-oxidation vs ω-oxidation)
Urinary metabolite level comparison in research cohorts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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